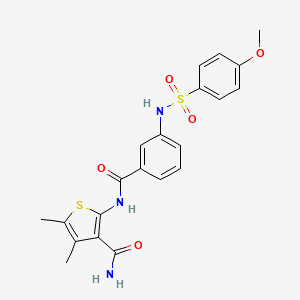
2-(3-(4-Methoxyphenylsulfonamido)benzamido)-4,5-dimethylthiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(4-Methoxyphenylsulfonamido)benzamido)-4,5-dimethylthiophene-3-carboxamide is a useful research compound. Its molecular formula is C21H21N3O5S2 and its molecular weight is 459.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Analysis and Pharmacophoric Modeling
One study delved into the structure-activity relationships of benzoic acid derivatives, highlighting the importance of specific functional groups for hypoglycemic activity. This research provides insights into the pharmacophoric groups essential for activity, including the acidic group (COOH; SO2NH), the amidic spacer (CONH; NHCO), and the ortho residue (alkyleneimino; alkoxy; oxo), proposing a general pharmacophore model suitable for hypoglycemic benzoic acid derivatives, SUs, and sulfonamides (Grell et al., 1998).
Enzyme Inhibitory Activities
Research into the synthesis of indazole arylsulfonamides as human CCR4 antagonists revealed that methoxy- or hydroxyl-containing groups were potent substituents. This study contributes to the understanding of how specific molecular modifications can enhance the antagonistic activity against certain receptors, offering potential therapeutic avenues for diseases mediated by CCR4 interactions (Procopiou et al., 2013).
Anticancer and Antioxidant Potential
The synthesis of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides presented a new series of compounds evaluated for their inhibitory effects on acetylcholinesterase and DPPH, with certain derivatives showing significant activity. This study underscores the potential of these compounds as therapeutic agents for Alzheimer’s disease, highlighting their role in enzyme inhibition and antioxidant activity (Abbasi et al., 2018).
Mechanism of Action
Target of Action
The compound “2-(3-(4-Methoxyphenylsulfonamido)benzamido)-4,5-dimethylthiophene-3-carboxamide” contains a thiophene ring, a benzamido group, and a methoxyphenylsulfonamido group. Thiophene derivatives are known to exhibit a variety of biological activities . Similarly, compounds containing benzamido and sulfonamido groups are often associated with biological activity . .
Biochemical Pathways
Without specific information, it’s difficult to say which biochemical pathways this compound might affect. Many drugs that contain similar structural features are involved in pathways related to inflammation, cancer, and infectious diseases .
Biochemical Analysis
Biochemical Properties
2-(3-(4-Methoxyphenylsulfonamido)benzamido)-4,5-dimethylthiophene-3-carboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases (MMPs), by binding to their active sites . This interaction can lead to the modulation of enzymatic activity and subsequent biochemical pathways. Additionally, the compound may interact with other proteins involved in cellular signaling and metabolic processes, further influencing biochemical reactions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can induce cell cycle arrest and apoptosis in cancer cells by disrupting microtubule formation and inhibiting tubulin polymerization . These effects highlight its potential as an anticancer agent and its impact on cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, such as MMPs, leading to enzyme inhibition . This binding can alter the conformation of the enzyme, preventing substrate access and subsequent catalytic activity. Additionally, the compound may influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various experimental conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to the compound can lead to sustained inhibition of enzymatic activity and persistent changes in cellular function, highlighting its potential for therapeutic applications.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have shown that low to moderate doses of the compound can effectively inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity, indicating the need for careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. These metabolic transformations can influence the compound’s bioavailability, efficacy, and potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments, including the cytoplasm and nucleus. Its localization and accumulation within specific tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications . Its localization within these compartments can modulate its interactions with biomolecules and influence its overall biochemical and cellular effects.
Properties
IUPAC Name |
2-[[3-[(4-methoxyphenyl)sulfonylamino]benzoyl]amino]-4,5-dimethylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S2/c1-12-13(2)30-21(18(12)19(22)25)23-20(26)14-5-4-6-15(11-14)24-31(27,28)17-9-7-16(29-3)8-10-17/h4-11,24H,1-3H3,(H2,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLICJGMSGEPJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
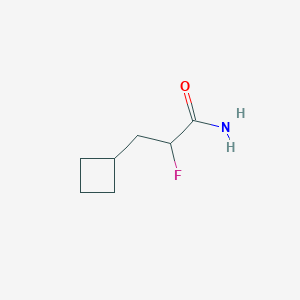
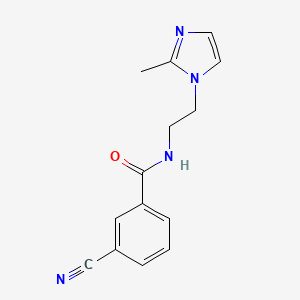

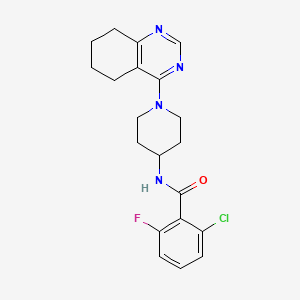

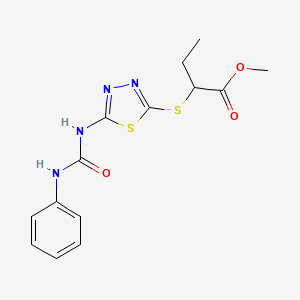

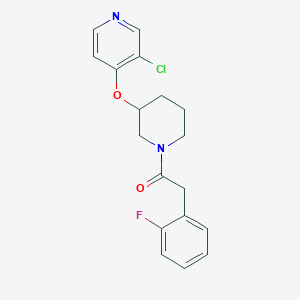

![7-(4-benzoylpiperazin-1-yl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2612468.png)
![3-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B2612470.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2612471.png)
![6-amino-4-[2-(dimethylamino)ethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2612472.png)
![2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2612473.png)
